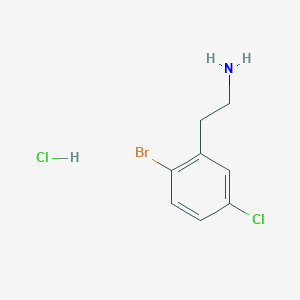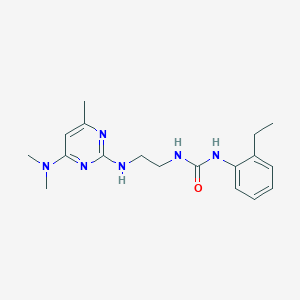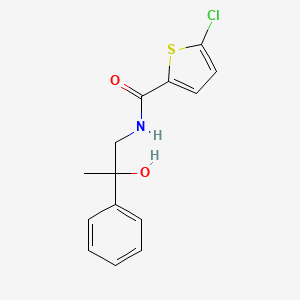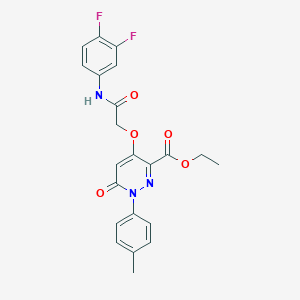
4-(4-chlorophenyl)-N-(3,4-difluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "4-(4-chlorophenyl)-N-(3,4-difluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide" is a multifaceted molecule that incorporates several structural motifs, including a chlorophenyl ring, a difluorophenyl group, a pyrrole unit, and a thiophene carboxamide framework. While the specific compound is not directly studied in the provided papers, related structures and their properties have been investigated, which can shed light on the potential characteristics of the compound .
Synthesis Analysis
The synthesis of related chlorophenyl-containing compounds typically involves the reaction of substituted carboxylic acid chlorides with various amines. For instance, a series of N-(chlorophenyl)pyridinecarboxamides were synthesized by reacting substituted pyridinecarbonyl chlorides with amino chlorobenzenes . Similarly, chlorophenyl-containing thiophenes and pyrroles have been synthesized using Gewald reactions and base-catalyzed intramolecular cyclization . These methods could potentially be adapted for the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of chlorophenyl-containing compounds often features extensive intramolecular hydrogen bonding, which can stabilize the molecule . In some cases, the chlorophenyl ring can form dimeric pairs through intermolecular hydrogen bonds . The presence of a pyrrolidinone moiety can lead to a conformation between envelope and half-chair, and the thiophene ring may exhibit rotational flexibility . These structural insights suggest that the target compound may also exhibit similar intramolecular interactions and conformational dynamics.
Chemical Reactions Analysis
The reactivity of chlorophenyl-containing compounds can be influenced by the presence of electron-withdrawing or electron-donating groups. For example, the antimicrobial activity of Schiff bases derived from chlorophenyl thiophenes has been explored, indicating that these compounds can undergo further chemical transformations to yield biologically active derivatives . The target compound, with its array of functional groups, may also participate in various chemical reactions, potentially leading to new compounds with interesting properties.
Physical and Chemical Properties Analysis
The physical properties of chlorophenyl-containing compounds, such as melting temperatures, can be influenced by lattice energy and molecular symmetry, following Carnelley’s rule . The presence of halogen atoms, like chlorine and fluorine, can affect the electrostatic component of the total energy and the strength of hydrogen bonds . The target compound's physical properties would likely be influenced by these factors, as well as by the specific arrangement of its functional groups.
Relevant Case Studies
While there are no direct case studies on the target compound, the provided papers offer insights into related compounds. For example, the anti-inflammatory and antioxidant activities of acid chloride derivatives of chlorophenyl thiophenes have been evaluated, suggesting potential pharmacological applications . The structural studies of chloroquinolyl benzo[b]thiophene carboxamide have revealed interactions that stabilize the crystal structure, which could be relevant for understanding the solid-state properties of the target compound .
属性
IUPAC Name |
4-(4-chlorophenyl)-N-(3,4-difluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF2N2OS/c22-14-5-3-13(4-6-14)16-12-28-20(19(16)26-9-1-2-10-26)21(27)25-15-7-8-17(23)18(24)11-15/h1-12H,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVVSWUNBNEAJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2C3=CC=C(C=C3)Cl)C(=O)NC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[1-[3-(Dimethylamino)benzoyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B3020120.png)

![8-(2-Propylfuran-3-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B3020123.png)



![7,8-Dimethoxy-1,3-dimethyl-1,5-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-4-carboxylic acid](/img/structure/B3020132.png)
![1-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B3020135.png)
![2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B3020136.png)